Cas no 39567-76-5 (7-methylimidazo1,2-apyrimidin-5(8H)-one)

7-methylimidazo1,2-apyrimidin-5(8H)-one Chemical and Physical Properties
Names and Identifiers
-
- 7-methylimidazo1,2-apyrimidin-5(8H)-one
- AKOS030230603
- LS-01912
- AKOS002295297
- 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one
- 7-Methylimidazo[1,2-a]pyrimidin-5-ol
- Z2050688101
- F20269
- NSC-663549
- SCHEMBL23295655
- F83073
- DTXSID90327516
- XMHZAUAGCWKBII-UHFFFAOYSA-N
- 5-Hydroxy-7-methylimidazo[1,2-a]pyrimidine
- CS-0214913
- Imidazo[1,2-a]pyrimidin-5(1H)-one, 7-methyl-
- MFCD21336134
- 39567-76-5
- STK320339
- SCHEMBL1681613
- MFCD09455049
- ALBB-005085
- NSC663549
- 7-methyl-5H,8H-imidazo[1,2-a]pyrimidin-5-one
- 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one, AldrichCPR
- 1091729-93-9
- EN300-204231
- DB-296137
- CCG-327877
-
- MDL: MFCD09455049
- Inchi: InChI=1S/C7H7N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9)
- InChI Key: DGIMBVGOMSXDFW-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)N2C=CN=C2N1
Computed Properties
- Exact Mass: 149.058911855g/mol
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.9Ų
7-methylimidazo1,2-apyrimidin-5(8H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M420535-100mg |
7-methylimidazo[1,2-a]pyrimidin-5(8H)-one |
39567-76-5 | 100mg |
$ 320.00 | 2022-06-03 | ||
abcr | AB405633-1g |
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one; . |
39567-76-5 | 1g |
€397.00 | 2025-02-15 | ||
Enamine | EN300-204231-0.1g |
7-methyl-5H,8H-imidazo[1,2-a]pyrimidin-5-one |
39567-76-5 | 95% | 0.1g |
$299.0 | 2023-09-16 | |
Enamine | EN300-204231-1.0g |
7-methyl-5H,8H-imidazo[1,2-a]pyrimidin-5-one |
39567-76-5 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-204231-5.0g |
7-methyl-5H,8H-imidazo[1,2-a]pyrimidin-5-one |
39567-76-5 | 95% | 5.0g |
$2223.0 | 2023-02-22 | |
TRC | M420535-10mg |
7-methylimidazo[1,2-a]pyrimidin-5(8H)-one |
39567-76-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB405633-500 mg |
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one |
39567-76-5 | 500MG |
€313.80 | 2023-02-03 | ||
abcr | AB405633-1 g |
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one |
39567-76-5 | 1g |
€406.00 | 2023-04-25 | ||
Matrix Scientific | 036935-500mg |
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one |
39567-76-5 | 500mg |
$252.00 | 2023-09-06 | ||
abcr | AB405633-500mg |
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one; . |
39567-76-5 | 500mg |
€333.00 | 2025-02-15 |
7-methylimidazo1,2-apyrimidin-5(8H)-one Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 7-methylimidazo1,2-apyrimidin-5(8H)-one
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one: A Comprehensive Overview
The compound with CAS No. 39567-76-5, commonly referred to as 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrimidines, which are known for their unique structural properties and potential biological activities. The imidazo[1,2-a]pyrimidine core structure is a bicyclic system consisting of an imidazole ring fused to a pyrimidine ring, creating a framework that is both chemically versatile and biologically active.
Recent studies have highlighted the importance of 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one in drug discovery efforts. Researchers have explored its potential as a lead compound for developing new therapeutic agents, particularly in the areas of anticancer and anti-inflammatory treatments. The methyl group at the 7-position of the imidazo[1,2-a]pyrimidine ring introduces steric and electronic effects that can modulate the compound's interactions with biological targets, making it a valuable starting point for further structural modifications.
The synthesis of 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one involves a series of well-established organic reactions. Typically, the process begins with the preparation of an appropriate precursor, such as a substituted pyrimidine or imidazole derivative. Subsequent steps may include cyclization reactions, methylation, and purification to isolate the final product. The development of efficient synthetic routes has been a focus of recent research, with chemists seeking to optimize yields and minimize reaction steps while maintaining high purity standards.
In terms of biological activity, 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one has shown promising results in various assays. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology research.
The structural versatility of 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one also lends itself to applications in materials science. Researchers have explored its use as a building block for constructing advanced materials with unique electronic properties. For example, derivatives of this compound have been incorporated into organic semiconductors and light-emitting diodes (LEDs), showcasing its potential in the field of optoelectronics.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one. By employing quantum mechanical calculations and molecular docking studies, scientists have been able to predict its binding affinities to various protein targets. These computational tools have significantly accelerated the drug discovery process by identifying promising leads for further experimental validation.
In conclusion, 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one is a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its unique chemical structure and diverse biological activities make it an intriguing subject for ongoing research. As advancements in synthetic methods and computational modeling continue to evolve, the potential for this compound to contribute to innovative solutions in various scientific domains remains vast.
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